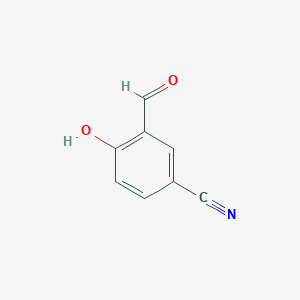

3-Formyl-4-hydroxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-formyl-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIANFGZFLCRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472739 | |

| Record name | 3-formyl-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74901-29-4 | |

| Record name | 3-formyl-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl-4-hydroxybenzonitrile: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-4-hydroxybenzonitrile, also known as 5-cyanosalicylaldehyde, is a versatile bifunctional aromatic compound. Its unique structure, featuring a reactive formyl group, a nucleophilic hydroxyl group, and an electron-withdrawing nitrile moiety, makes it a valuable starting material and intermediate in the synthesis of a wide array of heterocyclic compounds and Schiff bases. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and, most importantly, its applications in medicinal chemistry and drug development, with a focus on its role in the synthesis of kinase inhibitors.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 74901-29-4 | [1] |

| Molecular Formula | C₈H₅NO₂ | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Cyanosalicylaldehyde, 2-Hydroxy-5-cyanobenzaldehyde | [1] |

| Appearance | Colorless crystalline solid | [2] |

| Melting Point | 178-182 °C | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane; slightly soluble in water. | [2] |

| SMILES | O=Cc1cc(C#N)ccc1O | [1] |

| InChIKey | PHIANFGZFLCRDV-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the demethylation of 5-cyano-2-methoxybenzaldehyde.

Experimental Protocol: Synthesis from 5-cyano-2-methoxybenzaldehyde

Materials:

-

5-cyano-2-methoxybenzaldehyde

-

Lithium chloride (LiCl)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Aqueous acidic potassium sulfate solution

-

Water

-

Saturated sodium chloride solution

Procedure:

-

To a reaction vessel containing 500 mL of N,N-dimethylformamide (DMF), add 31.08 g of 5-cyano-2-methoxybenzaldehyde and 24.52 g of lithium chloride.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After cooling, remove the solvent by rotary evaporation.

-

Dissolve the residue in an aqueous acidic potassium sulfate solution.

-

Extract the aqueous solution with ethyl acetate.

-

Wash the organic phase sequentially with water and a saturated sodium chloride solution.

-

Dry the organic phase and concentrate to yield the final product, this compound.

This procedure has been reported to yield approximately 24.5 g (86% yield) of the target compound.[3]

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable scaffold in medicinal chemistry. The aldehyde group is a precursor for the formation of imines (Schiff bases), the hydroxyl group can be alkylated or acylated, and the nitrile group can participate in various cycloaddition reactions or be hydrolyzed to a carboxylic acid.

Intermediate in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. Benzonitrile derivatives have been identified as important pharmacophores in the design of kinase inhibitors.

While a direct synthesis of a marketed drug starting from this compound is not prominently documented, its structural motifs are present in and can be used for the synthesis of precursors for potent kinase inhibitors, such as those targeting the Bcr-Abl kinase, which is implicated in Chronic Myeloid Leukemia (CML). The general structure of many Bcr-Abl inhibitors features a substituted benzamide ring system, which can be derived from precursors synthesized using this compound.

Synthesis of Schiff Base Derivatives with Biological Activity

The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff base derivatives have been shown to possess a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The resulting imine bond is often crucial for the biological activity of the molecule.

Caption: Synthesis of Schiff Base Derivatives.

Signaling Pathway Modulation

Derivatives of this compound can be designed to target specific nodes in cellular signaling pathways. For instance, in the context of CML, the Bcr-Abl fusion protein drives oncogenesis through the constitutive activation of downstream signaling pathways that control cell proliferation and survival.

The following diagram illustrates a simplified representation of the Bcr-Abl signaling pathway and the point of intervention for a hypothetical inhibitor derived from a this compound precursor.

Caption: Bcr-Abl Signaling Pathway Inhibition.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its versatile reactivity allows for the synthesis of a diverse range of molecular architectures, including precursors for targeted therapies like kinase inhibitors and biologically active Schiff bases. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the chemistry and applications of this compound can open new avenues for the design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Formyl-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-4-hydroxybenzonitrile is a substituted aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic information, and detailed experimental protocols for its synthesis and characterization. While direct biological activity data for this specific compound is limited in publicly accessible literature, this guide also explores the known biological relevance of structurally similar molecules, offering insights into its potential applications in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and experimental conditions, which is essential for its application in chemical synthesis and biological assays.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅NO₂ | [1][2] |

| Molecular Weight | 147.13 g/mol | [1][3] |

| Appearance | Colorless crystalline solid | [4] |

| Melting Point | 178-182 °C | [4] |

| Boiling Point (Predicted) | 241.4 ± 25.0 °C | [1] |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in ethanol, ethyl acetate, dichloromethane; slightly soluble in water. | [4] |

| pKa (Predicted) | 6.05 ± 0.18 | [1] |

| LogP (Predicted) | 1.3 | [1] |

| UV Absorption Maximum (λmax) | 295 nm | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. While specific peak data is not widely published, typical spectral characteristics can be inferred from its structure. Commercial suppliers often provide spectra upon request.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic peaks for the nitrile carbon, the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbon bearing the hydroxyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H), nitrile (C≡N), and carbonyl (C=O) functional groups.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm its structure.

Synthesis of this compound

A common synthetic route to this compound involves the demethylation and formylation of a suitable precursor. A general experimental workflow is outlined below.

General Experimental Protocol

The following is a general procedure for the synthesis of this compound from 5-cyano-2-methoxybenzaldehyde.[5][6]

-

Reaction Setup: In a round-bottom flask, combine 5-cyano-2-methoxybenzaldehyde and lithium chloride in N,N-dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to reflux for a period of 2 hours.

-

Solvent Removal: After the reaction is complete, remove the DMF solvent using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in an aqueous solution of acidic potassium sulfate.

-

Extraction: Extract the aqueous solution with ethyl acetate.

-

Washing: Wash the organic phase sequentially with water and a saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Experimental Protocols for Physicochemical Properties

Detailed experimental procedures for determining key physicochemical properties are provided below. These are generalized protocols that can be adapted for this compound.

Determination of Melting Point

-

Apparatus: Digital melting point apparatus or Thiele tube with a calibrated thermometer.

-

Procedure:

-

Finely powder a small sample of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

-

Determination of Solubility

-

Procedure (Qualitative):

-

To a series of small test tubes, add approximately 10 mg of this compound.

-

Add 1 mL of a different solvent (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane) to each test tube.

-

Agitate the tubes vigorously for 1-2 minutes.

-

Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

For samples that do not dissolve at room temperature, gently heat the test tube and observe any changes in solubility.

-

Determination of pKa (Spectrophotometric Method)

-

Principle: The pKa can be determined by measuring the change in UV-Vis absorbance of the compound at different pH values. The Henderson-Hasselbalch equation is used to calculate the pKa from the absorbance data.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 4 to 8).

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH values.

-

Measure the UV-Vis spectrum of each solution, including a spectrum of the fully protonated form (in acidic solution) and the fully deprotonated form (in basic solution).

-

Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

-

Measure the absorbance of all solutions at this wavelength.

-

Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

-

Determination of LogP (Shake-Flask Method)

-

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, in this case, n-octanol and water. LogP is the logarithm of this ratio.

-

Procedure:

-

Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Prepare a stock solution of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

In a separatory funnel, combine equal volumes of the water-saturated n-octanol and the n-octanol-saturated water containing the compound.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient (P) as [concentration in n-octanol] / [concentration in water].

-

The LogP is the base-10 logarithm of P.

-

Potential Applications in Drug Discovery

While there is no specific biological activity reported for this compound itself, its structural motifs are present in various biologically active molecules. This suggests its potential as a valuable building block in the synthesis of novel therapeutic agents.

-

Tyrosine Kinase Inhibitors: The hydroxybenzonitrile scaffold is found in some tyrosine kinase inhibitors.[7][8] Tyrosine kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in various cancers and inflammatory diseases.[9][10]

-

STAT3 Signaling Pathway Inhibitors: Substituted benzonitriles and molecules with similar functionalities have been investigated as inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[11][12] Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive target for drug development.[13]

-

Antimicrobial Agents: The combination of a phenol, an aldehyde, and a nitrile offers multiple points for derivatization to create compounds with potential antimicrobial activity. For instance, Schiff bases derived from salicylaldehydes (2-hydroxybenzaldehydes) are known to possess antibacterial and antifungal properties.

-

Other Enzyme Inhibitors: Derivatives of substituted benzonitriles have been explored as inhibitors of various other enzymes, such as xanthine oxidase and LpxC, which are targets for gout and bacterial infections, respectively.[14][15]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

-

General Hazards: May be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. This guide has provided a detailed overview of these properties, along with standardized protocols for their determination and a general synthetic method. While direct evidence of its biological activity is currently lacking, the prevalence of its structural motifs in a wide range of bioactive compounds underscores its potential for the synthesis of novel drug candidates targeting a variety of diseases. Further research into the biological effects of this compound and its derivatives is warranted.

References

- 1. This compound | C8H5NO2 | CID 11789350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 74901-29-4 [sigmaaldrich.com]

- 3. This compound | 74901-29-4 | FF11106 [biosynth.com]

- 4. This compound [chembk.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 74901-29-4 [chemicalbook.com]

- 7. | BioWorld [bioworld.com]

- 8. Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of 5‐(4‐(pyridin‐4‐yl)‐1H‐1,2,3‐triazol‐1‐yl)benzonitrile derivatives as xanthine oxidase inhibitors | Semantic Scholar [semanticscholar.org]

- 15. Synthesis and biological evaluation of triazolyl-substituted benzyloxyacetohydroxamic acids as LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Formyl-4-hydroxybenzonitrile from 4-Hydroxybenzonitrile

This technical guide provides a comprehensive overview of the chemical synthesis of 3-formyl-4-hydroxybenzonitrile, a valuable building block in pharmaceutical and materials science, starting from 4-hydroxybenzonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 5-cyanosalicylaldehyde, is a key intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both an aldehyde and a nitrile group on a phenolic backbone, makes it a versatile precursor for the construction of heterocyclic compounds and other elaborate molecular architectures. This guide focuses on the efficient and regioselective synthesis of this compound from the readily available starting material, 4-hydroxybenzonitrile (also known as p-cyanophenol).

Recommended Synthetic Approach: Ortho-Formylation with Magnesium Chloride and Paraformaldehyde

Among the various methods for the formylation of phenols, the regioselective ortho-formylation using magnesium chloride, triethylamine, and paraformaldehyde stands out for its high yields and specificity for the position adjacent to the hydroxyl group. This method has been reported as successful for the formylation of 4-cyanophenol.[1] The reaction proceeds via a chelation-controlled mechanism, where the magnesium ion coordinates to the phenolic oxygen, directing the electrophilic attack of the formylating agent to the ortho position.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Overall reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the typical reaction parameters, adapted from a similar procedure for the synthesis of 3-bromosalicylaldehyde.[2]

| Parameter | Value | Notes |

| Reactants | ||

| 4-Hydroxybenzonitrile | 1.0 eq | Starting material |

| Magnesium Chloride (anhydrous) | 2.0 eq | Lewis acid, directing agent |

| Paraformaldehyde | 3.0 eq | Formylating agent |

| Triethylamine | 2.0 eq | Base |

| Solvent | ||

| Tetrahydrofuran (anhydrous) | ~5 mL / mmol of phenol | Reaction medium |

| Reaction Conditions | ||

| Temperature | 75 °C (reflux) | |

| Reaction Time | 2-4 hours | |

| Work-up | ||

| Quenching Solution | 1 N HCl | |

| Extraction Solvent | Diethyl ether | |

| Yield | High | While the exact yield for 4-cyanophenol is not specified, the reaction is noted to be successful[1]. Yields for similar substrates are often high. |

Detailed Experimental Protocol

This protocol is adapted from the procedure for the ortho-formylation of 2-bromophenol.[2]

Materials:

-

4-Hydroxybenzonitrile

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

1 N Hydrochloric Acid (HCl)

-

Diethyl ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Oil bath

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 500-mL, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and rubber septa is purged with an inert gas (e.g., argon or nitrogen).

-

Addition of Reagents: To the flask, add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (to make a solution of approximately 0.2 M in the phenol) via syringe. Then, add triethylamine (2.0 eq) dropwise via syringe. Stir the resulting mixture for 10 minutes at room temperature.

-

Addition of Starting Material: Add 4-hydroxybenzonitrile (1.0 eq) to the reaction mixture.

-

Reaction: Immerse the flask in a preheated oil bath at 75 °C and heat at a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether to the flask.

-

Extraction: Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 times) and water (3 times).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Alternative Synthetic Methodologies

While the magnesium chloride-mediated ortho-formylation is the recommended approach, several classical methods for the formylation of phenols are also applicable, although they may suffer from lower regioselectivity and harsher reaction conditions.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols by treatment with chloroform in the presence of a strong base.[3][4][5] The reactive intermediate is dichlorocarbene.

-

Reagents: 4-Hydroxybenzonitrile, chloroform (CHCl₃), strong base (e.g., NaOH).

-

Conditions: Typically biphasic (aqueous base and organic chloroform), with heating.[3]

-

Advantages: Does not require anhydrous conditions.

-

Disadvantages: Often results in a mixture of ortho and para isomers, and yields can be moderate.[6]

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically in a glycerol or acetic acid medium.[7][8] This reaction is also selective for the ortho position.

-

Reagents: 4-Hydroxybenzonitrile, hexamethylenetetramine, acid (e.g., boric acid/glycerol or trifluoroacetic acid).

-

Conditions: High temperatures (150-160 °C).[9]

-

Advantages: Good ortho-selectivity.

-

Disadvantages: Generally inefficient with moderate yields.[7]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and a halogenating agent (like POCl₃), to formylate electron-rich aromatic rings.[10][11][12]

-

Reagents: 4-Hydroxybenzonitrile, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃).

-

Conditions: The reaction is typically carried out at or below room temperature, followed by hydrolysis.

-

Advantages: Effective for a wide range of electron-rich aromatic compounds.

-

Disadvantages: The Vilsmeier reagent is a weak electrophile, and the reaction may not be as efficient for less activated phenols.[10]

The Gattermann Reaction

The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst to introduce a formyl group.[13]

-

Reagents: 4-Hydroxybenzonitrile, HCN, HCl, Lewis acid (e.g., AlCl₃).

-

Conditions: Anhydrous conditions are required.

-

Advantages: A classic method for aromatic formylation.

-

Disadvantages: The use of highly toxic hydrogen cyanide is a significant drawback.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the recommended synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-hydroxybenzonitrile can be effectively achieved through a regioselective ortho-formylation reaction using magnesium chloride, triethylamine, and paraformaldehyde. This method offers high selectivity and is expected to provide good yields under relatively mild conditions. While other classical formylation reactions exist, they often present challenges in terms of regioselectivity, reaction conditions, or the use of hazardous reagents. The detailed protocol and workflow provided in this guide offer a robust starting point for the laboratory-scale synthesis of this important chemical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. byjus.com [byjus.com]

- 6. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Formyl-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-hydroxybenzonitrile, also known by its IUPAC name and as 5-Cyanosalicylaldehyde, is a versatile organic compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential role in modulating cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a solid, colorless crystalline compound. It is soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane, with slight solubility in water.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Cyanosalicylaldehyde, 5-Cyano-2-hydroxybenzaldehyde | [1] |

| CAS Number | 74901-29-4 | [2][3][4] |

| Molecular Formula | C₈H₅NO₂ | [1][2][3] |

| Molecular Weight | 147.13 g/mol | [1][2] |

| Melting Point | 178-182 °C | |

| Appearance | Colorless crystalline solid | |

| Solubility | Soluble in ethanol, ethyl acetate, dichloromethane; slightly soluble in water. |

Synthesis

A common and effective method for the synthesis of this compound involves the demethylation of 5-cyano-2-methoxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-cyano-2-methoxybenzaldehyde

-

Lithium chloride (LiCl)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Aqueous acidic potassium sulfate solution

-

Water

-

Saturated sodium chloride solution

Procedure:

-

Combine 31.08 g of 5-cyano-2-methoxybenzaldehyde and 24.52 g of lithium chloride in 500 mL of N,N-dimethylformamide.[2]

-

Heat the reaction mixture to reflux for 2 hours.[2]

-

Remove the solvent by rotary evaporation.[2]

-

Dissolve the residue in an aqueous acidic potassium sulfate solution.[2]

-

Extract the aqueous solution with ethyl acetate.[2]

-

Wash the organic phase sequentially with water and a saturated sodium chloride solution.[2]

-

Dry the organic phase and concentrate it to yield the final product, 2-hydroxy-5-cyanobenzaldehyde (this compound). A typical yield for this reaction is approximately 86%.[2]

Synthesis Workflow

Biological Activities and Potential Applications

This compound and its structural analogs, salicylaldehydes, have been investigated for a range of biological activities, suggesting their potential as scaffolds in drug discovery.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The presence of a hydroxyl group on the aromatic ring of this compound suggests it may act as a free radical scavenger.

Experimental Protocol: DPPH Radical Scavenging Assay (General)

This protocol provides a general method for assessing antioxidant activity.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compound or positive control.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its chronic manifestation is implicated in numerous diseases. Salicylaldehyde derivatives have shown promise as anti-inflammatory agents.

Experimental Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Method (General)

This protocol outlines a common in vitro assay to screen for anti-inflammatory potential.

Materials:

-

Egg albumin or Bovine Serum Albumin (BSA)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Test compound (this compound)

-

Positive control (e.g., Diclofenac sodium)

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the test compound at various concentrations, egg albumin (or BSA), and PBS.

-

A control group is prepared without the test compound.

-

Incubate the mixtures at 37°C for 20 minutes.[5]

-

Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5-15 minutes.[5][6]

-

After cooling, measure the turbidity of the solutions by spectrophotometry at a wavelength of 280 nm or 660 nm.[5]

-

Calculate the percentage inhibition of protein denaturation.

-

Determine the IC50 value, representing the concentration at which the compound inhibits 50% of protein denaturation.

Potential Involvement in the Sonic Hedgehog (Shh) Signaling Pathway

While direct studies on this compound are limited, research on the structurally similar compound, 3-hydroxybenzaldehyde, has demonstrated its ability to activate the Sonic hedgehog (Shh) signaling pathway in astrocytes. The Shh pathway is a crucial regulator of embryonic development and has been implicated in tumorigenesis and tissue regeneration in adults.[7][8][9][10][11][12][13]

The canonical Shh pathway is initiated by the binding of a Hedgehog ligand (such as Shh) to the Patched (PTCH1) receptor.[7][8][9][11][12] This binding relieves the inhibition of PTCH1 on the Smoothened (SMO) receptor, a G protein-coupled receptor.[9][11] Activated SMO then initiates a downstream signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[7][8] In the nucleus, GLI proteins regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[7]

Sonic Hedgehog (Shh) Signaling Pathway Diagram

Conclusion

This compound is a compound of significant interest due to its straightforward synthesis and the diverse biological activities associated with its structural class. While further research is required to fully elucidate its specific mechanisms of action and to obtain quantitative data on its biological effects, the existing evidence suggests its potential as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of antioxidant and anti-inflammatory drug discovery. Its potential interaction with key cellular signaling pathways, such as the Sonic hedgehog pathway, warrants further investigation and could open new avenues for therapeutic intervention in a variety of diseases. This guide provides a foundational resource for researchers to build upon in their exploration of this promising molecule.

References

- 1. This compound | C8H5NO2 | CID 11789350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. This compound | 74901-29-4 [sigmaaldrich.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. ijcrt.org [ijcrt.org]

- 7. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonic Hedgehog Signalling Pathway and Ameloblastoma – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hedgehog signal transduction: key players, oncogenic drivers, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A highlight on Sonic hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonic hedgehog pathway for the treatment of inflammatory diseases: implications and opportunities for future research - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Formyl-4-hydroxybenzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-formyl-4-hydroxybenzonitrile (CAS No. 74901-29-4). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While a complete set of experimentally-derived quantitative data with peak assignments was not publicly available within the scope of this review, this guide presents the foundational spectroscopic information and detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Compound Information

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₂ | PubChem[1] |

| Molecular Weight | 147.13 g/mol | PubChem[1] |

| Exact Mass | 147.032028402 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Spectroscopic Data Summary

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl proton. The aromatic region will likely display a complex splitting pattern due to the coupling between the three protons on the benzene ring.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.0 - 11.0 | s | 1H | -OH |

| ~9.8 | s | 1H | -CHO |

| ~7.0 - 8.0 | m | 3H | Ar-H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the eight distinct carbon environments in the molecule, including the aromatic carbons, the carbonyl carbon of the aldehyde, and the nitrile carbon.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~190 | C=O (aldehyde) |

| ~160 | C-OH (aromatic) |

| ~115 - 140 | Aromatic carbons |

| ~118 | C≡N (nitrile) |

| ~110 | Aromatic C-CN |

| ~120 | Aromatic C-CHO |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3200 - 3600 (broad) | O-H stretch (hydroxyl) |

| ~3100 | C-H stretch (aromatic) |

| ~2230 | C≡N stretch (nitrile) |

| ~1680 | C=O stretch (aldehyde) |

| 1500 - 1600 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (hydroxyl) |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 147.032 Da.[1] Fragmentation patterns would likely involve the loss of the formyl group (CHO) and the nitrile group (CN).

Expected Mass Spectrometry Data:

| m/z | Assignment |

|---|---|

| 147 | [M]⁺ |

| 118 | [M-CHO]⁺ |

| 121 | [M-CN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

-

Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Acquire the spectrum over a relevant m/z range (e.g., 50-500).

-

The instrument should be calibrated to ensure high mass accuracy.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is depicted in the following diagram.

References

Navigating the Solubility Landscape of 3-Formyl-4-hydroxybenzonitrile: A Technical Guide for Researchers

Introduction

3-Formyl-4-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, presents a unique molecular structure that influences its behavior in different solvent systems. A thorough understanding of its solubility is paramount for researchers, scientists, and drug development professionals in optimizing reaction conditions, designing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for its determination, and presents a visual workflow to aid in experimental design.

While qualitative assessments indicate that this compound is soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane, and slightly soluble in water, precise quantitative data is not extensively available in public literature.[1] This guide, therefore, provides a framework for researchers to systematically determine and tabulate this critical data.

Quantitative Solubility Data

A comprehensive understanding of the solubility of this compound requires empirical determination across a range of solvents and temperatures. The following table is provided as a template for researchers to populate with their experimental findings, allowing for easy comparison and reference.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Acetonitrile | ||||

| Toluene | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Water |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and HPLC Analysis

The following protocol details a robust and widely accepted method for determining the thermodynamic solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

2. Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The shaking speed should be adequate to keep the solid suspended.

3. Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the HPLC calibration curve.

4. HPLC Analysis:

-

Prepare a series of standard solutions of this compound in each solvent with known concentrations.

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solutions into the HPLC system under the same conditions as the standards.

-

Record the peak areas of the analyte in the sample chromatograms.

5. Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample solutions.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational framework for researchers working with this compound. While qualitative solubility information is available, the generation of precise, quantitative data through standardized experimental protocols, such as the one detailed herein, is essential for advancing research and development efforts. The provided data table template and workflow diagram are intended to facilitate a systematic and reproducible approach to understanding the solubility profile of this important chemical compound.

References

Navigating the Safety Profile of 3-Formyl-4-hydroxybenzonitrile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards and safety precautions associated with 3-Formyl-4-hydroxybenzonitrile (CAS No. 74901-29-4), an organic compound utilized as an intermediate in the synthesis of various molecules, including pharmaceuticals, dyes, and pesticides.[1] Given its potential for harmful effects, a thorough understanding of its toxicological profile and adherence to strict safety protocols are paramount for all personnel handling this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, or inhalation, as well as its potential to cause skin and eye irritation.[2]

Table 1: GHS Hazard Classification for this compound [2]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Toxicological Profile

While specific in-depth toxicological studies on this compound are not extensively available in the public domain, the GHS classifications indicate a moderate acute toxicity profile. The benzonitrile moiety in related compounds has been noted for potential toxicity, which can vary based on the nature and position of substituents on the benzene ring.[3] Aldehyde and nitro-substituted benzonitriles, for instance, have shown excess toxicity in some studies, suggesting specific mechanisms of action beyond simple narcosis.[3]

Potential Mechanisms of Toxicity

The toxicity of benzonitrile derivatives can be influenced by factors such as their hydrophobicity and chemical reactivity.[3] While the precise signaling pathways for this compound are not elucidated, related aromatic nitriles can be metabolized by nitrile hydratase and amidase to corresponding carboxylic acids, which then enter central metabolic pathways.[4] The presence of a formyl (aldehyde) group and a hydroxyl group on the aromatic ring may influence its metabolic fate and reactive potential.

Experimental Protocols for Hazard Assessment

To ensure the safe handling and use of this compound, a series of standardized toxicological tests are recommended. The following are detailed methodologies for key experiments based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of five toxicity categories based on the LD50.[5][6]

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.[7]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are provided with a standard diet and drinking water ad libitum.

-

Dose Preparation: The test substance is typically administered in a single dose via gavage. The vehicle should be inert and administered at a constant volume.

-

Procedure:

-

A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Initially, a group of three animals is dosed.

-

The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[8][9][10]

Methodology:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

-

Test Area Preparation: The fur on the back of the animal is clipped 24 hours before the test.

-

Application of Test Substance:

-

0.5 g of the solid substance, moistened with a small amount of a suitable vehicle, is applied to a small area (approx. 6 cm²) of the skin.

-

The treated area is covered with a gauze patch and non-irritating tape.

-

-

Exposure Period: The exposure duration is 4 hours.

-

Observations:

-

After the exposure period, the patch is removed, and the skin is gently cleansed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring of skin reactions is performed according to a standardized scale.

-

-

Confirmatory Test: If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.[2][11][12]

Methodology:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

-

Application of Test Substance:

-

A small amount (e.g., 0.1 mL of liquid or not more than 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye.

-

The other eye remains untreated and serves as a control.

-

-

Observations:

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and discharge according to a standardized scoring system.

-

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.

Safety Precautions and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Table 2: Recommended Safety and Handling Procedures

| Precaution Category | Recommendations |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[13] |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield.[13] - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[13] - Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[13] |

| Handling | Avoid contact with skin, eyes, and clothing.[1] Avoid creating dust.[13] Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[13] Recommended storage is under an inert atmosphere (e.g., Argon) at 2-8°C.[8][13] |

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[13] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[13] |

Accidental Release and Firefighting Measures

Accidental Release:

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up the spilled solid material and place it in a suitable, closed container for disposal.

-

Do not let the product enter drains.

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.[13]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[13]

Logical Workflow for Chemical Safety Assessment

A systematic approach is essential when evaluating the risks associated with a chemical like this compound. The following diagram illustrates a general workflow for chemical safety assessment.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its potential hazards. This guide provides a framework for understanding its safety profile, from its GHS classification to detailed experimental protocols for hazard assessment and essential safety precautions. By adhering to these guidelines, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe working environment. Continuous vigilance and a proactive approach to safety are essential when working with any chemical substance.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. youtube.com [youtube.com]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Navigating the Procurement and Application of High-Purity 3-Formyl-4-hydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Formyl-4-hydroxybenzonitrile, a key building block in medicinal chemistry and materials science, demands stringent purity for successful and reproducible outcomes in research and development. This technical guide provides an in-depth overview of commercial suppliers, analytical methodologies for purity assessment, and detailed experimental protocols for its synthesis and purification.

Commercial Suppliers and Purity Specifications

The procurement of high-purity this compound is critical for its effective application. Several reputable chemical suppliers offer this compound, with purities typically ranging from 95% to over 99%. Below is a comparative summary of offerings from prominent vendors. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles.

| Supplier | Stated Purity | Product Number/CAS | Notes |

| Sigma-Aldrich | ≥95% | AMBH2D701CAC | Available in various quantities.[1] |

| Biosynth | Not specified | FF11106 | Marketed for pharmaceutical testing. |

| United States Biological | Highly Purified | 276079 | Indicates a high grade suitable for sensitive applications.[2] |

| Parchem | Not specified | 74901-29-4 | Specialty chemical supplier.[3] |

Note: The term "Highly Purified" suggests a purity level that is generally above standard grades, but quantitative data from a CoA is essential for confirmation. Purity levels can impact experimental results, particularly in sensitive assays and kinetic studies.

Synthesis of this compound

A common synthetic route to this compound involves the demethylation of 5-Cyano-2-methoxybenzaldehyde. The following diagram illustrates this straightforward, one-step process.

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[4][5]

Materials:

-

5-Cyano-2-methoxybenzaldehyde

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Aqueous acidic potassium sulfate solution

-

Water

-

Saturated sodium chloride solution (brine)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 5-Cyano-2-methoxybenzaldehyde (e.g., 31.08 g) and lithium chloride (e.g., 24.52 g) in N,N-dimethylformamide (e.g., 500 mL).

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After cooling to room temperature, remove the DMF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an aqueous acidic potassium sulfate solution and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic phases sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

For achieving high purity, recrystallization is a crucial step. The choice of solvent is critical and should be determined experimentally. A common starting point for phenolic compounds is a solvent system of ethanol and water.

Detailed Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Gradually add hot deionized water until the solution becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature to facilitate crystal formation.

-

Further cool the mixture in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.

-

Dry the purified crystals under vacuum.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the compound and to identify any impurities.

Typical HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | s | 1H | -OH |

| ~10.2 | s | 1H | -CHO |

| ~8.2 | d | 1H | Ar-H |

| ~7.9 | dd | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The following diagram outlines a typical quality control workflow for this compound.

Caption: Quality control workflow for this compound.

By following these guidelines for procurement, synthesis, purification, and analysis, researchers can ensure the quality and consistency of this compound for their scientific endeavors.

References

An In-depth Technical Guide to the Reactive Sites of 3-Formyl-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-4-hydroxybenzonitrile, also known as 5-cyanosalicylaldehyde, is a versatile aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a formyl, a hydroxyl, and a nitrile group on a benzene ring, presents a rich landscape of reactive sites. This technical guide provides a comprehensive overview of the reactivity of this molecule, detailing the key transformations at each functional group. This document includes a compilation of experimental protocols for seminal reactions, quantitative data where available, and visual representations of reaction pathways and workflows to facilitate a deeper understanding of its chemical behavior and synthetic utility.

Introduction

This compound is a valuable building block in the synthesis of a wide array of complex organic molecules, including heterocyclic compounds, Schiff bases, and various substituted aromatics.[1] Its utility stems from the distinct reactivity of its three primary functional groups: the electrophilic formyl group, the nucleophilic and acidic phenolic hydroxyl group, and the versatile nitrile group. The interplay of these groups, along with the electronic effects on the aromatic ring, dictates the regioselectivity and outcome of its chemical transformations. This guide will systematically explore the reactivity at each of these sites.

Reactive Sites and Key Transformations

The chemical reactivity of this compound can be categorized based on its principal functional groups and the aromatic ring itself.

Reactions at the Formyl Group (Aldehyde)

The formyl group is a highly electrophilic center, making it susceptible to nucleophilic attack. This reactivity is central to many of its applications.

The formyl group readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst. This reaction is a cornerstone for the synthesis of various substituted alkenes, which are precursors to coumarins and other heterocyclic systems.[2]

-

Reaction Pathway:

Caption: Knoevenagel condensation of this compound.

The reaction of the formyl group with primary amines leads to the formation of Schiff bases (imines). These compounds are important intermediates in the synthesis of various biologically active molecules and coordination complexes.[3][4][5]

-

Experimental Workflow:

Caption: General workflow for Schiff base synthesis.

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. It can also direct electrophilic substitution on the aromatic ring.

The phenolic hydroxyl group can be O-alkylated via the Williamson ether synthesis. This involves deprotonation with a base to form the phenoxide, followed by nucleophilic attack on an alkyl halide.[6][7][8]

-

Reaction Mechanism:

Caption: Williamson ether synthesis at the hydroxyl group.

Reactions Involving the Aromatic Ring

The aromatic ring itself can participate in reactions, primarily electrophilic aromatic substitution, although the existing substituents significantly influence the position and feasibility of such reactions. The hydroxyl group is an activating, ortho-, para-director, while the formyl and nitrile groups are deactivating, meta-directors. The overall effect is complex, but the positions ortho and meta to the hydroxyl group are the most likely sites for substitution.

Reactions of the Nitrile Group

The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions, although these often require more forcing conditions compared to reactions at the formyl and hydroxyl groups.

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds, often through multi-component reactions where multiple reactive sites are engaged in a single synthetic operation.

Synthesis of Coumarins

Coumarin derivatives can be synthesized from this compound through a Knoevenagel condensation with an active methylene compound, followed by an intramolecular cyclization. For example, reaction with malonic acid or its esters can lead to coumarin-3-carboxylic acids or esters.[9]

Synthesis of Chromenes

Multi-component reactions involving this compound, an active methylene compound (like malononitrile), and a third component can lead to the formation of highly substituted chromene derivatives.[10][11]

Experimental Protocols

Synthesis of this compound[14][15]

-

Reactants: 5-Cyano-2-methoxybenzaldehyde, Lithium chloride, N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 5-cyano-2-methoxybenzaldehyde (31.08 g) in DMF (500 mL), add lithium chloride (24.52 g).

-

Heat the mixture to reflux for 2 hours.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in an aqueous solution of potassium hydrogen sulfate and extract with ethyl acetate.

-

Wash the organic phase sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

-

Yield: 86%

General Protocol for Knoevenagel Condensation[14][16]

-

Reactants: Aldehyde (e.g., this compound), active methylene compound (e.g., malononitrile, ethyl cyanoacetate), and a basic catalyst (e.g., piperidine, DBU).

-

Procedure:

-

Dissolve the aldehyde (1 mmol) and the active methylene compound (1 mmol) in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of the base.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates and can be collected by filtration. If not, the product is isolated by extraction after removal of the solvent.

-

The crude product can be purified by recrystallization.

-

General Protocol for Williamson Ether Synthesis[8][17]

-

Reactants: Phenol (this compound), a base (e.g., K₂CO₃, NaH), an alkyl halide, and a polar aprotic solvent (e.g., DMF, acetone).

-

Procedure:

-

To a solution of the phenol (1 mmol) in the solvent, add the base (1.5-2 mmol).

-

Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide.

-

Add the alkyl halide (1.1 mmol) to the reaction mixture.

-

Heat the reaction mixture with stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

-

General Protocol for Schiff Base Formation[4]

-

Reactants: this compound and a primary amine.

-

Procedure:

-

Dissolve equimolar amounts of this compound and the primary amine in a suitable solvent (e.g., ethanol or water).

-

Stir the mixture at room temperature. The reaction is often rapid.

-

The Schiff base product, which is often a colored solid, precipitates from the reaction mixture.

-

Collect the product by filtration, wash with a small amount of cold solvent, and dry.

-

Quantitative Data

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| Synthesis | 5-Cyano-2-methoxybenzaldehyde, LiCl | This compound | 86 | [12][13] |

| Knoevenagel Condensation | Salicylaldehydes, Malononitrile | 2-Iminocoumarin-3-carbonitrile | 80-95 | [10] |

| Knoevenagel Condensation | Salicylaldehydes, Ethyl Cyanoacetate | Ethyl 2-oxo-2H-chromene-3-carboxylate | 85-95 | [1] |

Conclusion

This compound is a highly functionalized and reactive molecule with broad applications in organic synthesis. The formyl, hydroxyl, and nitrile groups each provide distinct and predictable reactivity, allowing for a wide range of chemical transformations. Its utility as a precursor for a variety of heterocyclic compounds, particularly coumarins and chromenes, underscores its importance in the development of new chemical entities for pharmaceutical and materials science applications. This guide has outlined the primary reactive sites and provided foundational experimental protocols to aid researchers in harnessing the synthetic potential of this versatile building block. Further exploration into its multi-component reactions and the development of novel catalytic systems will undoubtedly continue to expand its role in modern organic chemistry.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. recentscientific.com [recentscientific.com]

- 4. saudijournals.com [saudijournals.com]

- 5. usbio.net [usbio.net]

- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

The Synthetic Versatility of 3-Formyl-4-hydroxybenzonitrile: A Technical Guide for Organic Synthesis

An In-depth Exploration of a Valuable Building Block for Novel Compound Libraries

Introduction

3-Formyl-4-hydroxybenzonitrile, a bifunctional aromatic compound, has emerged as a versatile and valuable building block in the field of organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and an electron-withdrawing nitrile moiety, provides a rich platform for the construction of a diverse array of complex molecules. This technical guide delves into the core applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthetic potential, complete with detailed experimental protocols and structured data for key transformations. The strategic placement of its functional groups allows for a multitude of reactions, making it an attractive starting material for the synthesis of bioactive compounds, including chalcones, Schiff bases, and various heterocyclic systems.[1][2]

Key Synthetic Applications